molecular formula C15H19ClN4O B7359438 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide

5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No. B7359438
M. Wt: 306.79 g/mol
InChI Key: MQAKWFWCUAHMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-1347 and has been studied extensively for its neuroprotective properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the inhibition of the JNK pathway, which is activated in response to various stress stimuli such as oxidative stress and inflammation. By inhibiting the JNK pathway, this compound prevents neuronal cell death and promotes cell survival.
Biochemical and physiological effects:
5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and prevent oxidative stress-induced neuronal cell death. It also promotes the activation of the Akt pathway, which is involved in cell survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide in lab experiments is its neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

1. Further studies are needed to investigate the potential therapeutic applications of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
2. The development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
4. Studies to investigate the potential side effects and toxicity of this compound in animal models.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.

Synthesis Methods

The synthesis of 5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 1,2-dimethylpiperidine-4-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.

properties

IUPAC Name

5-chloro-N-(1,2-dimethylpiperidin-4-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-9-7-11(5-6-20(9)2)17-15(21)14-12-8-10(16)3-4-13(12)18-19-14/h3-4,8-9,11H,5-7H2,1-2H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAKWFWCUAHMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)NC(=O)C2=NNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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